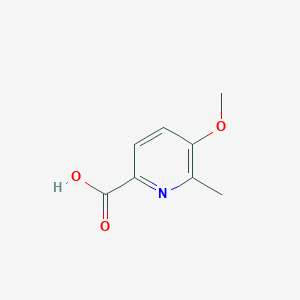![molecular formula C11H24Cl2N2O B6350703 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride CAS No. 6333-22-8](/img/structure/B6350703.png)
2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride is a chemical compound with the molecular formula C11H22N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly recognized for its role as a precursor in the synthesis of symmetrical ketocyanine dyes, which are used in high-technology applications such as photographic sensitization, laser technology, and nonlinear optics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride typically involves the condensation of cyclopentanone with N,N-Dimethylformamide dimethyl acetal. This reaction is catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene in a solvent such as dimethylformamide. The reaction conditions include heating the mixture at temperatures ranging from 160°C to 195°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. For instance, the use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The removal of methanol, a byproduct of the reaction, is crucial for achieving high yields .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted cyclopentanone derivatives.
Applications De Recherche Scientifique
2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of ketocyanine dyes, which are important in various high-technology applications.
Biology: Employed in fluorescence labeling and ion recognition studies.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride involves its interaction with molecular targets through its dimethylamino groups. These groups can participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways. The compound’s ability to absorb in the visible to near-infrared region makes it useful in applications requiring specific light absorption properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis[(dimethylamino)methylene]cyclopentanone: A precursor for ketocyanine dyes with similar applications.
Cyclopentanone: A simpler compound used in various organic syntheses.
N,N-Dimethylformamide dimethyl acetal: A reagent used in the synthesis of 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride.
Uniqueness
This compound is unique due to its dual dimethylamino groups, which enhance its reactivity and versatility in chemical reactions. Its ability to act as a precursor for symmetrical ketocyanine dyes sets it apart from other similar compounds .
Propriétés
IUPAC Name |
2,5-bis[(dimethylamino)methyl]cyclopentan-1-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-12(2)7-9-5-6-10(11(9)14)8-13(3)4;;/h9-10H,5-8H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEFOJSIGRNIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(C1=O)CN(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-1-methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B6350643.png)







![[(furan-2-yl)methyl][(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B6350709.png)
![[2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350710.png)
![[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B6350718.png)
![1-Benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350719.png)
